

Expression and Purification of Active Human Topoisomerase III beta (TOP3B)

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Compound of Interest

Compound Name: *Topoisomerase inhibitor 3*

Cat. No.: *B15138130*

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Application Note

Introduction Human Topoisomerase III beta (TOP3B) is a unique type IA topoisomerase that acts on both DNA and RNA substrates, playing crucial roles in maintaining genomic stability, resolving R-loops, and potentially influencing viral replication.^{[1][2]} Given its significance in cellular processes and its potential as a therapeutic target, the production of highly pure and active recombinant TOP3B is essential for biochemical and structural studies, as well as for high-throughput screening of potential inhibitors. This document provides detailed protocols for the expression of human TOP3B in a baculovirus/insect cell system and its subsequent purification, yielding a protein suitable for enzymatic assays and drug development applications.

Overview of the Workflow The expression and purification of recombinant human TOP3B with an N-terminal Glutathione S-transferase (GST) tag and a C-terminal 6xHis tag involves several key stages. The gene encoding human TOP3B is first cloned into a baculovirus transfer vector, which is then used to generate a recombinant baculovirus. Sf9 insect cells are infected with the high-titer baculovirus stock to produce the recombinant protein. The cells are harvested and lysed, and the protein is purified from the soluble lysate using a two-step affinity chromatography process, followed by size-exclusion chromatography for final polishing. The activity of the purified TOP3B is then verified using a DNA relaxation assay.

Data Presentation

Table 1: Summary of a Typical Purification of Recombinant Human TOP3B from Sf9 Insect Cells (1-Liter Culture)

Purification Step	Total Protein (mg)	TOP3B Activity (Units*)	Specific Activity (Units/mg)	Yield (%)	Purity (%)
Clarified Lysate	800	40,000	50	100	<5
GST Affinity Chromatography	15	37,500	2,500	93.75	>85
Nickel-NTA Affinity Chromatography	12	36,000	3,000	90	>90
Size-Exclusion Chromatography	10	35,000	3,500	87.5	>95

*One unit of TOP3B activity is defined as the amount of enzyme required to relax 50% of 200 ng of supercoiled plasmid DNA in 30 minutes at 37°C.

Table 2: Summary of a Purification of Recombinant E. coli Topoisomerase III from a 4-Liter Bacterial Culture

Purification Pool	Total Protein (mg)	Concentration (mg/ml)
Pool 1	28.15	0.75
Pool 2	6.42	0.20
Total	34.57	N/A

Experimental Protocols

Protocol 1: Generation of Recombinant Baculovirus for TOP3B Expression

This protocol describes the generation of a recombinant baculovirus encoding human TOP3B with an N-terminal GST tag and a C-terminal 6xHis tag.

1.1. Cloning of Human TOP3B into a Baculovirus Transfer Vector

- Amplify the full-length human TOP3B cDNA by PCR using primers containing appropriate restriction sites or sequences for recombination-based cloning (e.g., Gateway cloning).
- Clone the PCR product into a baculovirus transfer vector, such as pFastBacGST, which allows for the expression of the protein with an N-terminal GST tag.^{[1][3]} A C-terminal 6xHis tag can be incorporated through the primer design.
- Verify the sequence of the resulting construct by DNA sequencing.

1.2. Generation of Recombinant Bacmid DNA

- Transform competent E. coli DH10Bac cells with the TOP3B-pFastBacGST transfer vector.
- Plate the transformed cells on LB agar plates containing kanamycin, gentamicin, tetracycline, Bluo-gal, and IPTG.
- Incubate the plates at 37°C for 48 hours.
- Select white colonies, which indicate successful transposition of the TOP3B expression cassette into the bacmid.
- Inoculate a white colony into liquid LB medium containing kanamycin, gentamicin, and tetracycline, and grow overnight at 37°C.
- Isolate the high-molecular-weight recombinant bacmid DNA using a plasmid miniprep kit, following the manufacturer's instructions for large plasmids.

1.3. Transfection of Sf9 Insect Cells and Baculovirus Amplification

- Seed Sf9 cells in a 6-well plate at a density of 0.8×10^6 cells per well in 2 ml of insect cell culture medium.
- Allow the cells to attach for at least 1 hour.
- Prepare the transfection mix by gently mixing the purified recombinant bacmid DNA with a suitable transfection reagent (e.g., Cellfectin II).
- Incubate the mixture at room temperature for 30 minutes.
- Add the transfection mix dropwise to the cells.
- Incubate the plate at 27°C for 5-7 days, or until signs of viral infection (e.g., cell detachment, increased cell diameter) are observed. This initial viral stock is designated as P1.
- Harvest the P1 viral supernatant and use it to infect a larger culture of Sf9 cells to generate a high-titer P2 viral stock.
- Further amplify the virus to a P3 stock for large-scale protein expression. Determine the viral titer of the P3 stock using a plaque assay or qPCR.

Protocol 2: Expression of Recombinant TOP3B in Sf9 Insect Cells

This protocol details the large-scale expression of recombinant TOP3B in Sf9 insect cells.

- Grow a suspension culture of Sf9 cells to a density of 2.0×10^6 cells/ml in an appropriate insect cell culture medium.
- Infect the Sf9 cell culture with the high-titer (P3) recombinant baculovirus at a multiplicity of infection (MOI) of 3-5.
- Incubate the infected culture at 27°C with shaking at 130 rpm for 48-72 hours.
- Monitor protein expression by taking small aliquots of the culture at different time points post-infection and analyzing the cell lysates by SDS-PAGE and Western blotting using anti-GST or anti-His antibodies.

- Harvest the cells by centrifugation at 1,000 x g for 15 minutes at 4°C.
- Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
- The cell pellet can be stored at -80°C or used immediately for protein purification.

Protocol 3: Purification of Recombinant TOP3B

This protocol describes a two-step affinity purification of GST-His-tagged TOP3B followed by size-exclusion chromatography.

3.1. Cell Lysis

- Resuspend the Sf9 cell pellet from a 1-liter culture in 50 ml of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 1 mM DTT, and 1x protease inhibitor cocktail).
- Incubate the cell suspension on ice for 30 minutes with occasional vortexing.
- Lyse the cells by sonication on ice (e.g., 6 cycles of 15-second pulses with 45-second intervals).
- Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4°C.
- Collect the supernatant containing the soluble recombinant TOP3B.

3.2. GST Affinity Chromatography

- Equilibrate a GST affinity column (e.g., Glutathione Sepharose) with 10 column volumes of GST Binding Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT).
- Load the clarified lysate onto the equilibrated column at a flow rate of 0.5 ml/min.
- Wash the column with 20 column volumes of GST Wash Buffer (50 mM Tris-HCl, pH 7.5, 350 mM NaCl, 1 mM DTT) to remove non-specifically bound proteins.
- Elute the bound TOP3B with 5 column volumes of GST Elution Buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM reduced glutathione, 1 mM DTT).

- Collect fractions and analyze them by SDS-PAGE to identify those containing the purified TOP3B.

3.3. Nickel-NTA Affinity Chromatography

- Pool the fractions from the GST affinity chromatography containing TOP3B.
- Buffer exchange the pooled fractions into Nickel Binding Buffer (50 mM Sodium Phosphate, pH 8.0, 500 mM NaCl, 10 mM Imidazole) using a desalting column or dialysis.
- Equilibrate a Nickel-NTA column with 10 column volumes of Nickel Binding Buffer.
- Load the buffer-exchanged protein sample onto the equilibrated column.
- Wash the column with 20 column volumes of Nickel Wash Buffer (50 mM Sodium Phosphate, pH 8.0, 500 mM NaCl, 20 mM Imidazole).
- Elute the bound TOP3B with 5 column volumes of Nickel Elution Buffer (50 mM Sodium Phosphate, pH 8.0, 500 mM NaCl, 250 mM Imidazole).
- Collect fractions and analyze by SDS-PAGE.

3.4. Size-Exclusion Chromatography

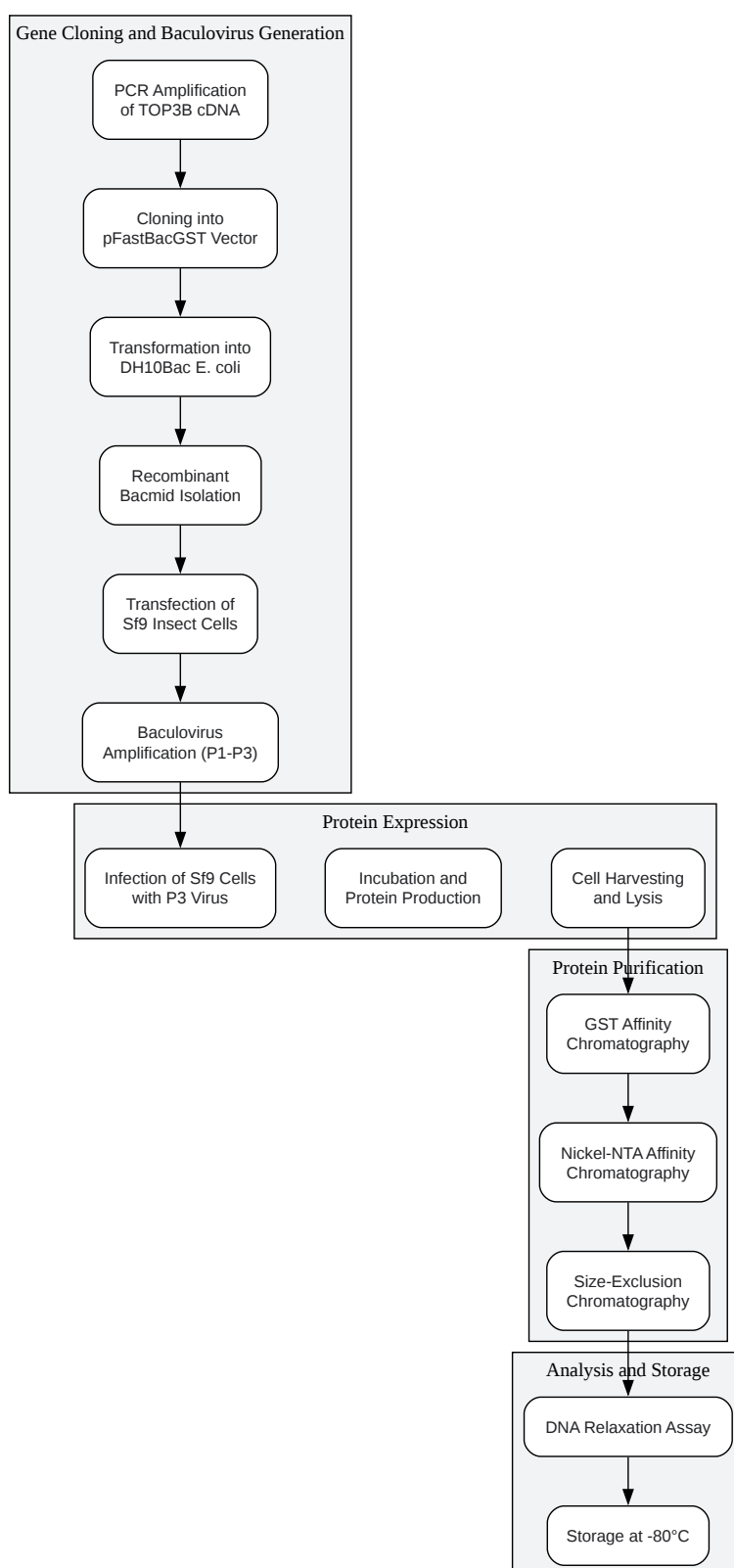
- Pool the fractions from the Nickel-NTA chromatography containing TOP3B.
- Concentrate the pooled fractions to a volume of 1-2 ml using a centrifugal filter unit.
- Equilibrate a size-exclusion column (e.g., Superdex 200) with SEC Buffer (20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).
- Load the concentrated protein sample onto the column.
- Run the chromatography at a flow rate of 0.5 ml/min and collect fractions.
- Analyze the fractions by SDS-PAGE to identify those containing highly pure TOP3B.
- Pool the pure fractions, determine the protein concentration, and store at -80°C in aliquots.

Protocol 4: TOP3B DNA Relaxation Assay

This protocol is for assessing the enzymatic activity of the purified recombinant TOP3B.

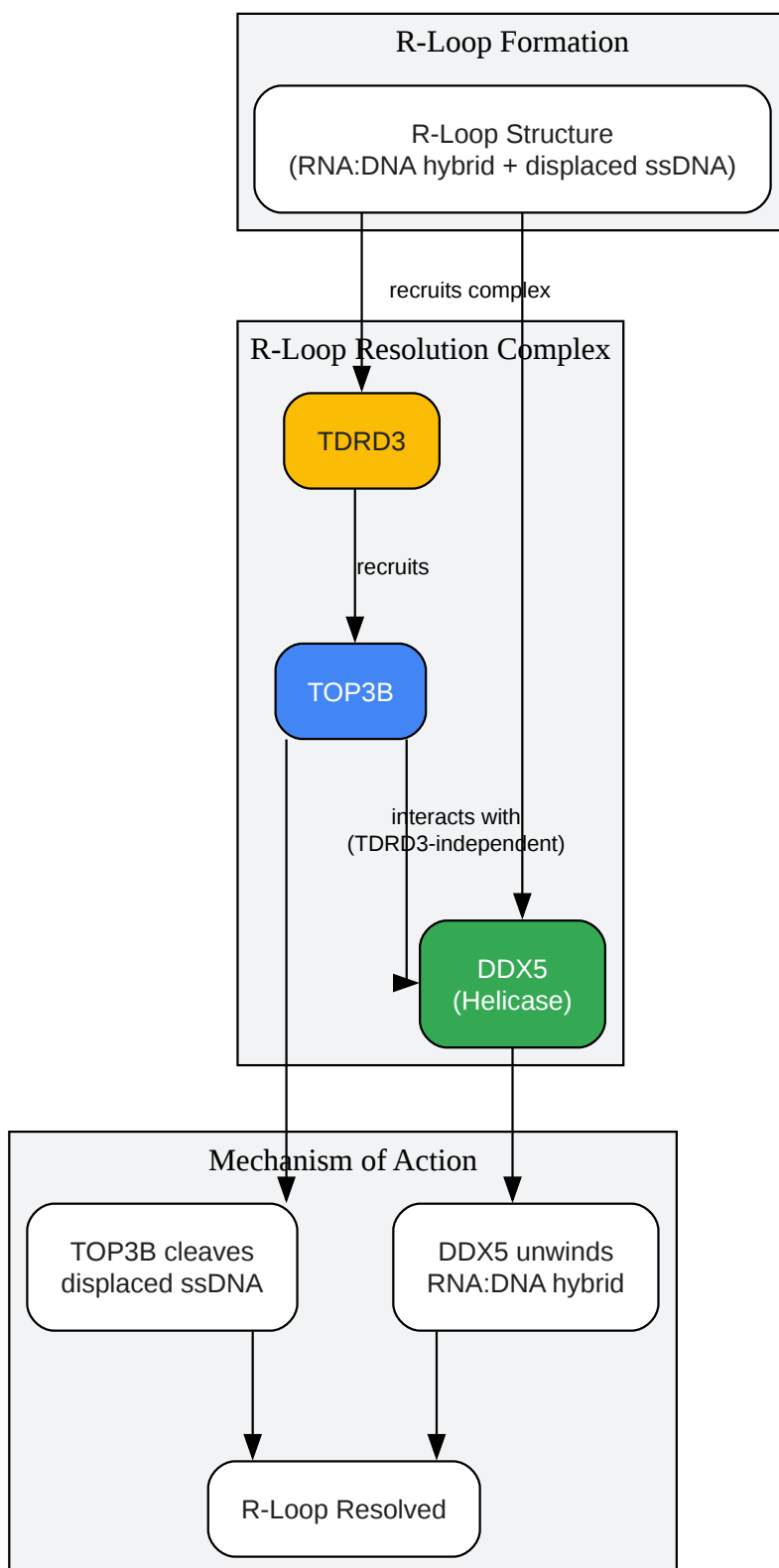
- Prepare a 10x Reaction Buffer (100 mM Tris-HCl, pH 8.0, 500 mM KCl, 100 mM MgCl₂, 10 mM DTT, 1 mg/ml BSA).
- Set up the relaxation reactions in a final volume of 20 µl:
 - 2 µl of 10x Reaction Buffer
 - 200 ng of supercoiled plasmid DNA (e.g., pBAD/Thio)
 - Serial dilutions of purified TOP3B
 - Nuclease-free water to 20 µl
- Incubate the reactions at 37°C for 30 minutes.
- Stop the reactions by adding 4 µl of Stop Solution (2.5% SDS, 100 mM EDTA, 0.025% bromophenol blue, 50% glycerol).
- Analyze the reaction products by electrophoresis on a 1% agarose gel in TAE buffer.
- Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light. Relaxed DNA topoisomers will migrate slower than the supercoiled substrate.

Mandatory Visualizations



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Caption: Workflow for TOP3B Expression and Purification.



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Caption: TOP3B in R-Loop Resolution.

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